molecular formula C17H21N7O B2731459 3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2175978-77-3

3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

货号 B2731459
CAS 编号: 2175978-77-3
分子量: 339.403
InChI 键: AKFHEKOTLGYARS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It features a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered as a privileged structure in biologically active compounds and is a bioisostere of natural purine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazolopyrimidine derivatives has been achieved through the condensation of hydrazine with amide acetals or aldehydes, followed by cyclization . Another method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using a Cu (II) catalyst in the presence of Sodium ascorbate .


Molecular Structure Analysis

The molecular structure of this compound is likely to be confirmed by spectroscopic methods such as 1H, 13C, and 1H/15N HMBC NMR spectroscopy . The presence of the pyrazolo[3,4-d]pyrimidine core and the piperidin-4-yl group could contribute to its potential biological activity.


Chemical Reactions Analysis

The chemical reactions involving this compound could include its formation through condensation and cyclization reactions . Additionally, it might undergo further reactions depending on the functional groups present in the molecule.

科学研究应用

CDK2 Inhibition for Cancer Treatment

CDK2 (cyclin-dependent kinase 2) inhibition is a promising strategy for cancer therapy. Researchers have designed and synthesized a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold, including our compound of interest. These molecules were evaluated for their cytotoxic activity against several cancer cell lines. Notably, most of the prepared compounds exhibited superior cytotoxicity against MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Additionally, they showed moderate activity against HepG-2 (hepatocellular carcinoma) cells. Compound 14 and 15 demonstrated the best cytotoxic activities across all three cell lines .

Caspase Activation and Apoptosis

In specific cancer cell lines (such as A549), our compound successfully inhibited cell cycle progression and induced apoptosis. It significantly activated caspase-3 and suppressed NF-κB and IL-6 pathways, contributing to its anticancer effects .

In Vitro Cytotoxicity Against Breast Cancer Cells

The newly synthesized compounds, including our target compound, were evaluated for their in vitro cytotoxic activity against human breast cancer cells (MCF7). The results were compared to the reference drug doxorubicin. This assessment provides valuable insights into the compound’s potential as an anticancer agent .

Anticancer Activity Against Various Cancer Cell Lines

Our compound, along with other heterocyclic derivatives containing the pyrazolo[3,4-d]pyrimidine linkage, was tested for in-vitro anticancer activity against various cancer cell lines. These investigations contribute to understanding its broader applicability in cancer treatment .

Dual Activity Against Cell Lines and CDK2

Compound 14 displayed potent dual activity against both cancer cell lines and CDK2. Its inhibitory activity against CDK2/cyclin A2 was significant, with an IC50 value of 0.057 μM. Such dual functionality makes it an intriguing candidate for further study .

Alteration of Cell Cycle Progression

Our compound exerted a significant alteration in cell cycle progression, further emphasizing its potential as a therapeutic agent. This effect contributes to its overall anticancer activity .

作用机制

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit CDK2, a target for cancer treatment . These compounds have shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .

未来方向

The future directions for this compound could involve further investigations into its biological activity, particularly its potential as a CDK2 inhibitor . Additionally, the synthesis of new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold could be explored to develop novel therapeutics .

属性

IUPAC Name

3-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-12-20-16-14(9-19-22(16)2)17(21-12)23-7-4-13(5-8-23)10-24-11-18-6-3-15(24)25/h3,6,9,11,13H,4-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFHEKOTLGYARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)CN4C=NC=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。